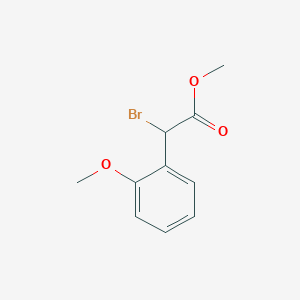

2-溴-2-(2-甲氧基苯基)乙酸甲酯

描述

“Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

“Methyl 2-bromoacetate”, a related compound, is known to react with conjugated bases to produce alkylated carbene complexes . It also reacts with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is a liquid at room temperature . It has a molecular weight of 259.1 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

代谢研究

关于与 2-溴-2-(2-甲氧基苯基)乙酸甲酯相关的化合物的代谢研究显示出重要的发现。例如,一项关于大鼠中 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 的体内代谢的研究确定了各种代谢物,表明有多种代谢途径 (Kanamori 等人,2002)。

抗菌和抗氧化性能

与 2-溴-2-(2-甲氧基苯基)乙酸甲酯的化学结构密切相关的溴酚衍生物已在海藻中被发现,表现出显着的抗菌和抗氧化性能。一项研究重点从红藻紫菜中分离出此类化合物,展示了其作为天然抗氧化剂在食品和制药领域的潜在应用 (Li 等人,2012)。

药物中间体的合成

描述了一种实用的 2-溴-6-甲氧基萘合成方法,它是制备非甾体抗炎药的重要中间体,突出了其在药物开发中的相关性 (Xu & He, 2010)。

抗病毒活性

一项关于 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶(与 2-溴-2-(2-甲氧基苯基)乙酸甲酯相关)的研究证明了其对逆转录病毒的抑制活性,表明在抗病毒疗法中具有潜在用途 (Hocková 等人,2003)。

有机合成应用

该化合物已用于合成各种有机化合物,如通过格氏反应合成 2-羟基-2,2-(2-噻吩-2-基)乙酸甲酯,突出了其在有机化学中的多功能性 (Min, 2015)。

安全和危害

“Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is classified as a dangerous substance . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

作用机制

Target of Action

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is primarily used as a reagent in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups . In the Suzuki–Miyaura coupling reaction, the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 .

Result of Action

The primary result of the action of Methyl 2-bromo-2-(2-methoxyphenyl)acetate is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

methyl 2-bromo-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWFYGCGHBNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557778 | |

| Record name | Methyl bromo(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-(2-methoxyphenyl)acetate | |

CAS RN |

99552-78-0 | |

| Record name | Methyl bromo(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

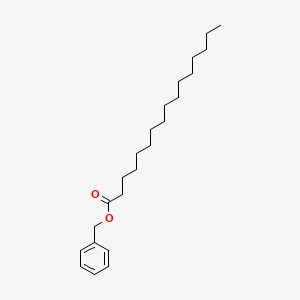

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)